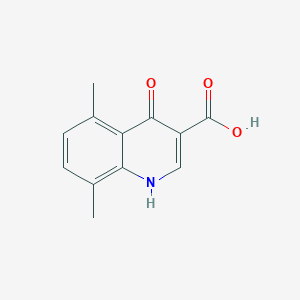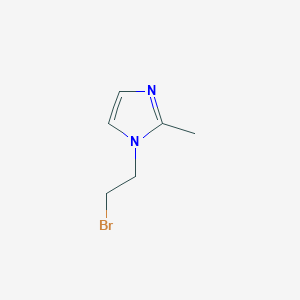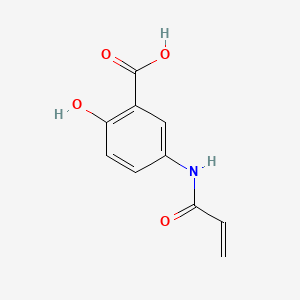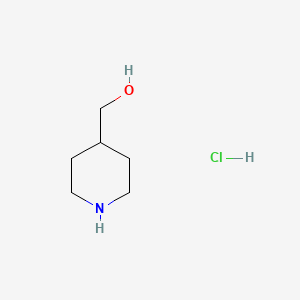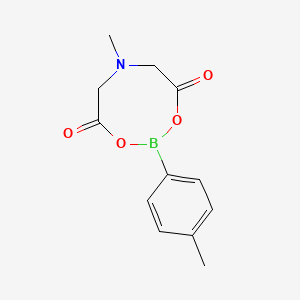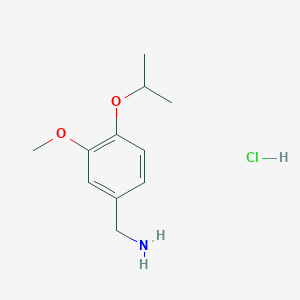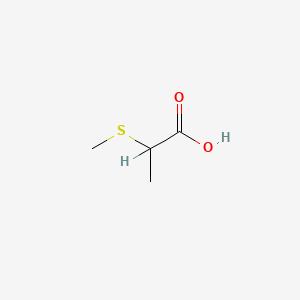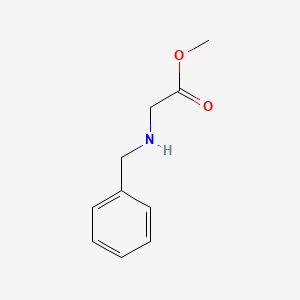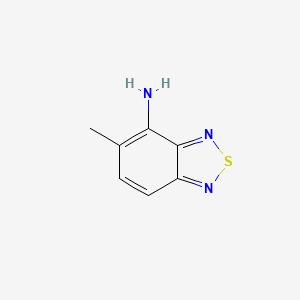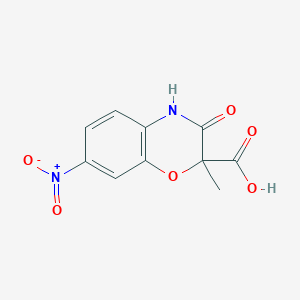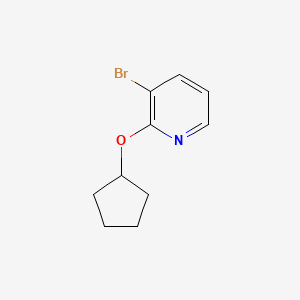
3-Bromo-2-(cyclopentyloxy)pyridine
概要
説明
3-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(cyclopentyloxy)pyridine has been analyzed using various methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-(cyclopentyloxy)pyridine have been analyzed . The compound is used in laboratory chemicals .科学的研究の応用
Synthesis of Biological Compounds
3-Bromo-2-(cyclopentyloxy)pyridine is used in the synthesis of various biological compounds. For example, it has been used in the synthesis of acyclic pyridine C-nucleosides, which were evaluated for their effects against tumor-cell lines and a variety of viruses, although no marked biological activity was found (Hemel et al., 1994).
Generation of Acid Sites on Surfaces
Pyridine adsorption studies have utilized compounds like 3-Bromo-2-(cyclopentyloxy)pyridine to investigate the acidic properties of doped silica surfaces. The presence of dopant cations on silica surfaces generates Lewis and Brønsted acid sites, which are crucial in various chemical processes (Connell & Dumesic, 1987).
Antibacterial Activity
Derivatives of bromopyridines, closely related to 3-Bromo-2-(cyclopentyloxy)pyridine, have been synthesized and shown to exhibit antimicrobial activity. These compounds have been tested against a range of aerobic and anaerobic bacteria, indicating their potential in antibacterial applications (Bogdanowicz et al., 2013).
Development of Heterocyclic Compounds
3-Bromo-2-(cyclopentyloxy)pyridine is instrumental in the construction of polyheterocyclic ring systems, which have applications in developing new pharmaceuticals. These heterocycles have been evaluated for their antibacterial properties, demonstrating the compound's role in medicinal chemistry (Abdel‐Latif et al., 2019).
Ligand Synthesis for Receptors
Bromopyridine compounds, similar to 3-Bromo-2-(cyclopentyloxy)pyridine, have been synthesized as ligands for nicotinic acetylcholine receptors (nAChRs). These ligands have shown high affinity for nAChRs, suggesting their potential use in neurological research and drug development (Koren et al., 1998).
Catalysis and Organic Synthesis
3-Bromo-2-(cyclopentyloxy)pyridine is used in catalytic processes, such as copper-mediated oxidative synthesis of imidazo[1,2-a]pyridines. This demonstrates its role in facilitating complex organic synthesis reactions under mild conditions (Zhou et al., 2016).
Quantum Mechanical Investigations
In the field of quantum mechanics, bromopyridine derivatives have been studied using Density Functional Theory (DFT) for their electronic properties. These investigations are essential for understanding the molecular behavior and potential applications of these compounds in various fields, including materials science (Ahmad et al., 2017).
Safety And Hazards
The safety data sheet for 3-Bromopyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .
将来の方向性
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the creation of more diverse functional groups and potentially lead to new bioactive molecules .
特性
IUPAC Name |
3-bromo-2-cyclopentyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRZUVKOBQJBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716541 | |
| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(cyclopentyloxy)pyridine | |
CAS RN |
422557-08-2 | |
| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



